![molecular formula C17H16BrClN2O B3733575 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine](/img/structure/B3733575.png)
1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine
Overview
Description
1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazines. BZP is a psychoactive drug that has been used recreationally due to its stimulant effects. However, BZP has also been studied for its potential therapeutic applications in scientific research.
Mechanism of Action
1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine acts as a stimulant by increasing the release of neurotransmitters such as dopamine and serotonin in the brain. 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This mechanism of action is similar to other stimulants such as amphetamines and cocaine.
Biochemical and Physiological Effects
1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. These effects include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine has also been shown to increase the release of stress hormones such as cortisol and adrenaline.
Advantages and Limitations for Lab Experiments
1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine has several advantages for use in lab experiments. It is a synthetic compound that can be easily produced in large quantities, making it readily available for research purposes. 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine also has well-defined pharmacological properties, making it useful for studying the effects of stimulants on the brain and behavior.
However, there are also limitations to using 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine in lab experiments. 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine has been shown to have toxic effects on the liver and kidneys, which could limit its use in long-term studies. 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine also has the potential for abuse, which could limit its use in human studies.
Future Directions
There are several future directions for research on 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine. One direction is to investigate the potential therapeutic applications of 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine in treating anxiety disorders and epilepsy. Another direction is to study the effects of 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine on drug addiction and drug-seeking behavior. Additionally, further research is needed to understand the long-term effects of 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine on the liver and kidneys, as well as its potential for abuse.
Scientific Research Applications
1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine has been studied for its potential therapeutic applications in scientific research. One study found that 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine has anxiolytic effects, which could be useful in treating anxiety disorders. Another study found that 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine has anticonvulsant effects, which could be useful in treating epilepsy. 1-(3-bromobenzoyl)-4-(4-chlorophenyl)piperazine has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
(3-bromophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O/c18-14-3-1-2-13(12-14)17(22)21-10-8-20(9-11-21)16-6-4-15(19)5-7-16/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFAZBXTQGQYCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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